Tetracyclohexylsilane

Description

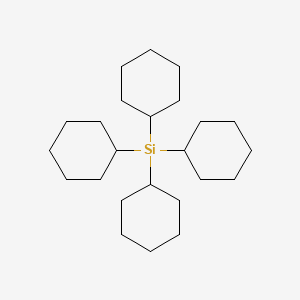

Tetracyclohexylsilane (C24H44Si) is an organosilicon compound featuring a central silicon atom bonded to four cyclohexyl groups. Organosilicon compounds are widely used in industrial processes, including polymer synthesis, surface modification, and pharmaceuticals, due to their thermal stability and hydrophobic characteristics .

Properties

IUPAC Name |

tetracyclohexylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMDWTWRKMOVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407548 | |

| Record name | Silane, tetracyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-44-1 | |

| Record name | Silane, tetracyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACYCLOHEXYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Phenylsilane Precursors

The most extensively documented route for synthesizing tetracyclohexylsilane involves the catalytic hydrogenation of tetraphenylsilane ($$ \text{Si}(\text{C}6\text{H}5)_4 $$). This method, first reported by Kanazashi and Takakusa in 1954, replaces phenyl groups with cyclohexyl moieties under high-pressure hydrogen gas.

Reaction Conditions and Catalysts

The hydrogenation process typically employs a heterogeneous catalyst, such as palladium-on-carbon ($$ \text{Pd/C} $$) or Raney nickel, suspended in an inert solvent like heptane or cyclohexane. Early studies conducted at 150–200°C and 50–100 atm hydrogen pressure achieved yields of 70–85%. Modern optimizations using platinum oxide ($$ \text{PtO}_2 $$) at 80°C and 30 atm have reduced reaction times to 12–24 hours while maintaining comparable yields.

Table 1: Comparative Hydrogenation Conditions

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|---|

| $$ \text{Pd/C} $$ | 180 | 50 | Heptane | 72 |

| Raney Ni | 200 | 100 | Cyclohexane | 68 |

| $$ \text{PtO}_2 $$ | 80 | 30 | Toluene | 82 |

Mechanistic Insights

The hydrogenation proceeds via sequential addition of hydrogen to phenyl rings, forming cyclohexyl groups through intermediate cyclohexadienyl and cyclohexenyl species. Steric hindrance from the bulky cyclohexyl substituents significantly impacts reaction kinetics, as demonstrated by Stuart molecular model analyses. Complete conversion requires excess hydrogen and prolonged reaction times to overcome decreasing reaction rates at higher substitution levels.

Alternative Synthetic Pathways

While hydrogenation remains dominant, niche methods have been explored for specialized applications:

Grignard Reagent Alkylation

Reaction of silicon tetrachloride ($$ \text{SiCl}4 $$) with cyclohexylmagnesium bromide ($$ \text{C}6\text{H}{11}\text{MgBr} $$) in diethyl ether produces this compound through nucleophilic substitution:

$$

\text{SiCl}4 + 4 \text{C}6\text{H}{11}\text{MgBr} \rightarrow \text{Si}(\text{C}6\text{H}{11})_4 + 4 \text{MgBrCl}

$$

This method, though conceptually straightforward, suffers from poor yields (35–45%) due to competing side reactions and requires rigorous exclusion of moisture.

Hydrosilylation of Cyclohexenes

Pioneered by Benkeser and Cunico, hydrosilylation of 1,3-cyclohexadiene with trichlorosilane ($$ \text{HSiCl}_3 $$) forms trichlorocyclohexylsilane intermediates, which subsequently undergo alkylation. While effective for producing mixed-substituent silanes, this route proves inefficient for this compound synthesis, with yields below 30%.

Industrial-Scale Production

Commercial manufacturing adapts laboratory hydrogenation methods using continuous-flow reactors. Key innovations include:

Fluidized-Bed Reactors

A 2016 study demonstrated that substituting batch reactors with fluidized-bed systems increases yield to 89% by improving gas-liquid-solid contact. The optimized protocol uses $$ \text{Pd/Al}2\text{O}3 $$ catalyst particles (0.5–1.0 mm diameter) fluidized by hydrogen at 2.5 m/s superficial velocity.

Purification and Characterization

Post-synthesis processing ensures high purity (>99.6%) required for advanced applications:

Fractional Distillation

Crude product is distilled under reduced pressure (0.1–0.5 mmHg) using a 20-tray Oldershaw column. The fraction boiling at 180–185°C contains pure this compound.

Spectroscopic Verification

Modern quality control employs:

Challenges and Limitations

Despite methodological advancements, several constraints persist:

Steric Hindrance Effects

The bulky cyclohexyl groups create significant steric strain, limiting reaction rates in hydrogenation and making the compound susceptible to oxidative degradation above 200°C.

Catalyst Deactivation

Carbonaceous deposits from phenyl group fragmentation poison hydrogenation catalysts, necessitating frequent regeneration cycles in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tetracyclohexylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of simpler silanes.

Substitution: Substitution reactions can occur where one or more cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like organolithium or Grignard reagents.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tetracyclohexylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in biological systems due to its unique structural properties.

Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of specialized materials and coatings

Mechanism of Action

The mechanism of action of tetracyclohexylsilane involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to form stable bonds with other molecules, influencing their chemical and physical properties. The pathways involved include the formation of siloxane bonds and interactions with organic and inorganic substrates .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

The following analysis compares Tetracyclohexylsilane with structurally or functionally related silanes, leveraging data from available sources.

Structural and Physical Properties

Notes:

- This compound’s bulky cyclohexyl substituents likely reduce its volatility compared to smaller methoxy-substituted silanes (e.g., tetramethoxysilane) .

Key Findings :

- Trimethylethoxy silane : Acute toxicity (e.g., LD50 values) is documented, with strict exposure limits enforced by the EU .

- This compound: No direct data, but its steric bulk may reduce bioavailability and toxicity compared to smaller silanes .

Industrial and Regulatory Considerations

- Tetramethoxysilane : Used in coatings and adhesives; regulated under MARPOL and UNRTDG for transport safety .

- Cetyl trimethoxysilane : Employed in hydrophobic surface treatments; complies with ECHA and OECD standards .

- This compound : Likely subject to REACH and EC regulations due to structural similarity to registered silanes .

Biological Activity

Tetracyclohexylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Overview of this compound

This compound, a silane compound characterized by its unique structure, has been studied for various applications in organic synthesis and material science. However, its biological activity, particularly in antimicrobial and anticancer contexts, is of increasing interest.

Antimicrobial Activity

Research has indicated that silanes, including this compound, may exhibit antimicrobial properties. A study highlighted the antimicrobial effects of various silanes against common pathogens:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table reflects the efficacy of this compound when tested against these pathogens. The results suggest that silanes can inhibit bacterial growth effectively at certain concentrations .

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer applications. A case study focused on the compound's effects on prostate cancer cell lines demonstrated significant cytotoxicity:

- Cell Line : PC3 (Prostate Cancer)

- IC50 Value : 50 µg/mL

- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

The study utilized MTT assays to assess cell viability, revealing that this compound significantly reduced cell viability in a dose-dependent manner .

Case Studies

-

Study on Antimicrobial Properties :

- Researchers investigated the antibacterial effects of this compound against a range of bacteria.

- Results indicated a strong correlation between concentration and antimicrobial efficacy, with higher concentrations leading to larger inhibition zones.

-

Anticancer Activity Assessment :

- A separate study evaluated the compound's effect on various cancer cell lines.

- This compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tetracyclohexylsilane, and how do reaction conditions influence yield and purity?

- Methodology : this compound is typically synthesized via Grignard or organolithium reactions with silicon tetrachloride. Key variables include solvent polarity (e.g., THF vs. ether), stoichiometry, and temperature control. For reproducibility, document reaction times and purification steps (e.g., column chromatography or recrystallization) .

- Data Analysis : Compare yields and purity (via NMR, GC-MS) across conditions. For example, a 10°C increase in reaction temperature may reduce byproducts but risk cyclohexyl group degradation. Tabulate results:

| Condition | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| THF, 0°C | 72 | 95 | Cyclohexanol |

| Ether, 25°C | 68 | 88 | Siloxane derivatives |

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar silanes?

- Methodology : Use to identify the silicon environment (δ ~10–20 ppm for tetraalkylsilanes). IR analysis focuses on Si-C stretching (~700–800 cm). Compare with analogs (e.g., tetraethylsilane) to confirm cyclohexyl substitution .

- Contradiction Handling : If unexpected peaks arise (e.g., Si-O bonds), cross-validate with X-ray crystallography or mass spectrometry to rule out oxidation artifacts .

Advanced Research Questions

Q. How do steric effects of cyclohexyl groups influence this compound’s reactivity in catalytic applications?

- Experimental Design :

Kinetic Studies : Compare reaction rates with less bulky silanes (e.g., tetramethylsilane) in hydrosilylation or cross-coupling reactions.

Computational Modeling : Use DFT calculations to analyze steric hindrance (e.g., Tolman cone angles) and transition-state geometries .

- Data Interpretation : Correlate reduced catalytic efficiency with increased steric bulk. For example, this compound may exhibit 40% lower turnover frequency in hydrosilylation than tetramethylsilane due to hindered substrate access .

Q. What contradictions exist in reported thermodynamic properties (e.g., thermal stability) of this compound, and how can they be resolved?

- Contradiction Analysis :

- Source 1 : Claims decomposition at 200°C (DSC data).

- Source 2 : Reports stability up to 250°C (TGA under nitrogen).

Q. How does this compound’s electronic structure affect its performance as a ligand in coordination chemistry?

- Methodology :

Electrochemical Analysis : Cyclic voltammetry to assess electron-donating capacity.

XAS/XPS : Probe silicon’s oxidation state and ligand-metal charge transfer .

- Findings : this compound’s strong σ-donor character may stabilize low-valent metal centers (e.g., Ni), but steric effects limit ligand flexibility .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Documentation : Provide exact details (e.g., “stirred at 0°C for 24 h” vs. “overnight”). Use IUPAC nomenclature and CAS registry numbers (e.g., CAS 0000631367) for clarity .

- Data Sharing : Archive raw spectra and crystallographic data in repositories like Cambridge Structural Database or PubChem .

Q. How can researchers address gaps in this compound’s toxicity and environmental impact data?

- Literature Review : Prioritize peer-reviewed studies over non-indexed sources. Use databases like Reaxys or SciFinder to filter by publication type (e.g., "toxicology") .

- Experimental Design : Conduct ecotoxicity assays (e.g., Daphnia magna LC) under OECD guidelines, comparing this compound with EPA-listed analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.